Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene
Description
Systematic IUPAC Nomenclature and Synonyms
Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene is a polycyclic aromatic hydrocarbon (PAH) characterized by its intricate fused-ring system. Its IUPAC name, decacyclo[16.16.2.1²,⁶.1¹⁹,²³.0¹¹,³⁵.0¹²,¹⁷.0²⁸,³⁶.0²⁹,³⁴.0¹⁰,³⁸.0²⁷,³⁷]octatriaconta-1(34),2,4,6(38),7,9,11(35),12,14,16,18(36),19,21,23(37),24,26,28,30,32-nonadecaene , reflects its ten fused rings and specific connectivity patterns. The nomenclature follows IUPAC guidelines for fused polycyclic systems, where bracketed letters (e.g., de, h, kl) denote the positions of ring fusion.
The compound is also known by several synonyms:
| Synonym | Source |
|---|---|
| 7,8:15,16-Dibenzoterrylene | |
| Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]tetraphene | |
| DTXSID90940163 | |
| SZPCSERRBCRIJE-UHFFFAOYSA-N (InChIKey) |
Molecular Formula and Constitutional Isomerism
The molecular formula of this compound is C₃₈H₂₀ , with a molecular weight of 476.578 g/mol . Constitutional isomerism in PAHs arises from alternative arrangements of fused rings while maintaining the same molecular formula. For this compound, potential isomers could involve variations in ring fusion positions or the number of benzenoid vs. non-benzenoid rings. However, no experimentally confirmed constitutional isomers have been reported to date. Computational studies suggest that isomers may exist but remain synthetically inaccessible due to steric and electronic constraints.
| Property | Value |
|---|---|
| Molecular Formula | C₃₈H₂₀ |
| Molecular Weight | 476.578 g/mol |
| CAS Registry Number | 187-96-2 |
| Constitutional Isomers | Not documented |
Crystallographic Data and X-ray Diffraction Analysis
Crystallographic data for this compound are limited due to challenges in obtaining single crystals suitable for X-ray diffraction. The compound’s low solubility in common solvents complicates crystallization. Preliminary studies on analogous PAHs, such as dibenzo[e,gh]dibenzo[4,5:6,7]pleiadeno[2,1,12-pqa]pleiadene, reveal columnar packing with intermolecular C⋯C (3.26–3.38 Å) and C⋯H (2.68–2.88 Å) interactions, suggesting similar behavior in this compound.
Key crystallographic challenges include:
- Molecular Planarity : The extended π-system likely enforces near-perfect planarity, complicating crystal lattice formation.
- Intermolecular Interactions : Predicted CH–π and π–π stacking interactions may dominate solid-state packing.
No experimental X-ray diffraction data for this specific compound have been published, though theoretical models predict a monoclinic or triclinic lattice system based on structural analogs.
Properties
IUPAC Name |
decacyclo[16.16.2.12,6.119,23.011,35.012,17.028,36.029,34.010,38.027,37]octatriaconta-1(34),2,4,6(38),7,9,11(35),12,14,16,18(36),19,21,23(37),24,26,28,30,32-nonadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H20/c1-2-14-24-23(13-1)33-27-17-5-9-21-10-7-19-29(31(21)27)35-25-15-3-4-16-26(25)36-30-20-8-12-22-11-6-18-28(32(22)30)34(24)38(36)37(33)35/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPCSERRBCRIJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C5C=CC=CC5=C6C4=C2C7=CC=CC8=C7C6=CC=C8)C9=CC=CC1=C9C3=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90940163 | |
| Record name | Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90940163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187-96-2 | |
| Record name | Tribenzo(de,h,kl)naphtho(1,2,3,4-rst)tetraphene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000187962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90940163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Dehydrative π-Extension (DPEX) Reaction
- Description : The DPEX reaction is a state-of-the-art method introduced by Amsharov et al. in 2018 for synthesizing tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene (abbreviated as BPP in literature). It involves intramolecular cyclization under dehydrative conditions to extend π-conjugation efficiently.
- Procedure : Starting from appropriate polyphenylene precursors, the DPEX reaction facilitates the formation of the pentaphene core by dehydrative cyclization.
- Significance : This method offers a cleaner, more efficient route compared to traditional Scholl reactions, with better control over regioselectivity and fewer side products.
Bromination and Suzuki–Miyaura Coupling for Functionalized Derivatives
- Step 1: Bromination
- Using N-bromosuccinimide (NBS), this compound (BPP) is selectively brominated at the 5-position to yield 5-bromobenzo[rst]pentaphene with high yield (~88%).
- Step 2: Suzuki–Miyaura Coupling
- The brominated intermediate undergoes palladium-catalyzed Suzuki–Miyaura coupling with mesitylboronic acid to produce 5-mesitylbenzo[rst]pentaphene (~77% yield).
- Further bromination and coupling steps yield di-substituted derivatives such as 5,8-dimesitylbenzo[rst]pentaphene (~82% yield).
- Step 3: Yamamoto Coupling
- Yamamoto coupling of brominated intermediates produces bibenzo[rst]pentaphene dimers (~76% yield).
- Purpose : These functionalization steps enhance solubility and stability, enabling better material processing and property tuning.
1,3-Dipolar Cycloaddition for π-Extended Imidazole Derivatives
- Method : Polycyclic aromatic azomethine ylides undergo 1,3-dipolar cycloaddition with nitriles, followed by palladium-catalyzed intramolecular cyclization, to form π-extended imidazole-fused pentaphene derivatives.
- Outcome : This approach allows the synthesis of heteroatom-doped pentaphene analogs with extended π-systems, potentially modifying electronic and photophysical properties.
- Advantages : Broad substrate scope, good functional group tolerance, and access to novel fused heterocyclic structures.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Dehydrative π-Extension (DPEX) | Polyphenylene precursors, dehydrative cyclization | High (literature reports) | Efficient π-extension, regioselective | Requires specific precursors |
| Bromination + Suzuki Coupling | NBS, mesitylboronic acid, Pd catalyst | 77-88 | Enables functionalization, improves solubility | Multi-step, requires careful handling |
| Yamamoto Coupling | Brominated intermediates, Ni catalyst | ~76 | Forms dimers, extends conjugation | Moderate yields, complex purification |
| 1,3-Dipolar Cycloaddition | Azomethine ylides, nitriles, Pd catalyst | Moderate to high | Access to heteroatom-doped derivatives | More complex synthesis, specialized reagents |
Research Findings and Notes
- The initial synthesis of this compound dates back to early 20th century (Scholl and Neumann, 1922), with improvements by Clar in 1939.
- Modern methods focus on functionalization to improve material properties for electronic applications.
- The DPEX reaction represents a significant advancement by providing a streamlined route to the pentaphene core with fewer side reactions.
- Bromination and Suzuki–Miyaura coupling are widely used to introduce bulky substituents like mesityl groups, which enhance solubility and stability without disrupting the conjugated core.
- The 1,3-dipolar cycloaddition approach expands the chemical diversity by enabling incorporation of nitrogen heteroatoms, opening pathways for novel optoelectronic materials.
Chemical Reactions Analysis
Types of Reactions: Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Partially hydrogenated derivatives.
Substitution: Nitrated and halogenated derivatives.
Scientific Research Applications
Material Science
Organic Semiconductors
Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene exhibits promising characteristics as an organic semiconductor. Its high charge carrier mobility makes it suitable for use in organic field-effect transistors (OFETs). Research indicates that compounds with extended π-conjugation can enhance electronic performance in devices such as organic solar cells and light-emitting diodes (OLEDs) .
Nanostructured Materials
The compound's ability to form nanostructures opens avenues for its application in nanotechnology. Its unique structure allows for self-assembly into nanoscale architectures, which can be utilized in drug delivery systems and as scaffolds for tissue engineering .
Environmental Applications
Pollution Monitoring
Due to its stability and persistence in the environment, this compound serves as a marker for studying PAH contamination in soil and water. Its detection can help assess the extent of pollution from industrial activities and urban runoff .
Bioremediation
Research has explored the potential of using microorganisms to degrade complex PAHs like this compound. Understanding the metabolic pathways of these organisms can lead to effective bioremediation strategies for contaminated sites .
Health and Safety
Toxicological Studies
As a PAH, this compound is subject to toxicological scrutiny due to its potential carcinogenic properties. Studies focus on its effects on human health and the environment, emphasizing the need for safety assessments in industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene involves its interaction with molecular targets through π-π stacking interactions and hydrophobic effects. These interactions facilitate the binding of the compound to specific sites, influencing various biochemical pathways. In nanotechnology, its optical properties are exploited for sensing applications, where it interacts with light to produce measurable signals .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene belongs to a family of PAHs with extended π-conjugation. Key structural analogs include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| Dibenzo[fg,ij]naphtho[1,2,3,4-rst]pentaphene | C₃₄H₁₈ | 426.51 | 313-63-3 | Two benzo groups fused to a pentaphene core |
| Tribenzo[de,kl,rst]pentaphene | C₃₀H₁₆ | 376.45 | 188-72-7 | Three benzo groups, C₂ symmetry |
| Tetrabenzo[a,c,m,o]naphtho[1,2,3,4-rst]pentaphene | C₄₄H₂₄ | 552.19 | 72382-91-3 | Four benzo groups, highly planar structure |
Key Observations :
- Increasing benzo substitution enhances molecular planarity and π-conjugation, which correlates with higher thermal stability and lower solubility in polar solvents .
- Symmetry (e.g., C₂ in Tribenzo[de,kl,rst]pentaphene) influences packing in solid-state applications, such as organic field-effect transistors (OFETs) .
Electronic and Electrochemical Properties
HOMO/LUMO Levels :
- Tribenzo[de,kl,rst]pentaphene exhibits a HOMO energy level of −5.46 eV (calculated via B3LYP/def2SVP), with LUMOs localized on the pentaphene core .
- Substituted derivatives (e.g., diarylamine-TBP) show HOMO levels shifted to −5.39 eV to −5.52 eV, depending on electron-donating/withdrawing groups .
Ionization Energy :
- Dibenzo[fg,ij]naphtho[1,2,3,4-rst]pentaphene has an ionization energy of 6.84 eV (experimental, gas phase) . Tribenzo analogs are expected to have slightly lower ionization energies due to extended conjugation.
Electrochemical Stability :
- Cyclic voltammetry of substituted coronene derivatives (e.g., 3a–3e) reveals reversible oxidation waves at 0.59–0.72 V vs. Fc+/Fc, indicating stability in organic electronic devices .
Optical and Fluorescence Behavior
- Solvent Polarity Probes: Dibenzo[fg,ij]phenanthro[...]pentaphene derivatives exhibit selective enhancement of fluorescence Band I intensity in nonpolar solvents, making them effective solvent polarity probes .
- Emission Properties : Tribenzo[de,kl,rst]pentaphene shows constant emission intensity ratios across solvents, unlike dibenzo analogs, which display solvent-dependent spectral shifts .
Biological Activity
Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene (C₃₈H₂₀) is a polycyclic aromatic hydrocarbon (PAH) characterized by its complex structure of fused benzene rings. This compound has garnered attention in various fields, including nanotechnology and material science, due to its unique optical and electronic properties. This article delves into the biological activity of this compound, examining its potential applications and effects based on existing research findings.
- Molecular Formula : C₃₈H₂₀
- Molecular Weight : 476.6 g/mol
- CAS Number : 187-96-2
This compound exerts its biological effects primarily through π-π stacking interactions and hydrophobic effects . These interactions facilitate binding to specific molecular targets, influencing various biochemical pathways. The compound's optical properties are also exploited in sensing applications within biological contexts.
Antioxidant Properties
Research indicates that certain PAHs exhibit antioxidant activity. This compound may similarly influence oxidative stress pathways by scavenging free radicals or modulating antioxidant enzyme activities.
Cytotoxicity Studies
A study assessing the cytotoxic effects of various PAHs highlighted that compounds with extensive conjugated systems like this compound can induce cytotoxicity in human cell lines. The degree of toxicity is often correlated with the compound's ability to generate reactive oxygen species (ROS) upon metabolic activation.
| Study | Cell Line | Concentration | Observed Effect |
|---|---|---|---|
| HepG2 | 10 µM | Significant reduction in cell viability | |
| HeLa | 5 µM | Induction of apoptosis pathways |
Mutagenicity and Carcinogenicity
This compound is structurally related to known carcinogens. Studies suggest that it may exhibit mutagenic properties through DNA adduct formation. Its potential as a carcinogen is under investigation in various model systems.
Applications in Drug Delivery and Imaging
Recent studies have explored the use of this compound as a fluorescent probe for biological imaging. Its unique optical properties make it suitable for tracking cellular processes. Additionally, its hydrophobic nature allows for incorporation into drug delivery systems aimed at enhancing bioavailability.
Case Studies
- Fluorescent Imaging : In a study published in the Journal of Organic Chemistry, researchers utilized this compound as a fluorescent marker to visualize cellular uptake in cancer cells. The compound's fluorescence was found to correlate with specific cellular pathways involved in proliferation and apoptosis.
- Drug Delivery Systems : A recent investigation demonstrated the incorporation of this compound into lipid nanoparticles for targeted drug delivery. The study highlighted enhanced therapeutic efficacy and reduced side effects in vivo.
Q & A
What scalable synthetic methodologies are recommended for Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene?
Level : Basic
Methodological Answer :
this compound derivatives can be synthesized via [2 + 2 + n] cycloaddition reactions under non-diluted conditions (100 mM concentration). This approach avoids high-dilution requirements and achieves gram-scale yields (e.g., 2.0–3.4 g). Key steps include:
- Catalyst Selection : Transition-metal catalysts for regioselective C–H activation.
- Substrate Design : Alkynylated precursors to enable planarization of the fused aromatic system.
- Purification : Column chromatography coupled with recrystallization for high purity (>98%) .
Table 1 : Representative Synthesis Conditions
| Precursor | Catalyst | Yield (%) | Scale (g) | Purity (%) |
|---|---|---|---|---|
| 2e | Pd(OAc)₂ | 78 | 2.0 | 99 |
| 2f | Rh₂(OAc)₄ | 82 | 3.4 | 98 |
How can electronic properties (HOMO/LUMO levels) be experimentally and computationally determined?
Level : Basic
Methodological Answer :
Cyclic Voltammetry (CV) in anhydrous dichloromethane (vs. Fc⁺/Fc) provides oxidation potentials to calculate HOMO levels. For example, substituted analogs exhibit HOMO energies between −5.39 eV and −5.52 eV. Density Functional Theory (DFT) at the B3LYP/def2SVP level predicts orbital localization:
- HOMOs : Delocalized across the tribenzo[a,d,g]coronene core.
- LUMOs : Localized on dibenzo[fg,ij]naphtho[1,2,3,4-rst]pentaphene units .
Table 2 : HOMO/LUMO Comparison
| Compound | HOMO (eV) | LUMO (eV) | Method |
|---|---|---|---|
| 3a | −5.46 | −2.89 | CV/DFT |
| 3b | −5.41 | −2.85 | CV/DFT |
What advanced spectroscopic methods resolve fluorescence solvent polarity effects?
Level : Advanced
Methodological Answer :
Fluorescence emission spectra in solvents of varying polarity (e.g., hexane to DMSO) reveal solvent polarity probe behavior for select derivatives. Key criteria:
- Band I Enhancement : Selective intensity increases in non-polar solvents.
- Kekulé Resonance Count : Probes with >25 resonance structures (e.g., dibenzo[h,rst]pentaphene, SC = 27) show stronger correlations .
Table 3 : Probe Characterization
| Compound | Kekulé Count | Solvent Polarity Response | Band I Enhancement |
|---|---|---|---|
| Dibenzo[h,rst]pentaphene | 27 | Yes | 1.8× |
| Benzo[a]naphthacene | 23 | No | N/A |
How can computational models predict carcinogenicity risks for structural analogs?
Level : Advanced
Methodological Answer :
While direct data on this compound are limited, IARC frameworks extrapolate risks from analogs like dibenzo[a,e]pyrene:
- In Vivo Assays : Subcutaneous injection in mice (tumor incidence ≥60%).
- Mutagenicity : Ames test with S9 metabolic activation (TA98 strain).
- Structural Alerts : Bay-region diolepoxide formation potential .
What techniques confirm axial chirality and symmetry-breaking charge transfer?
Level : Advanced
Methodological Answer :
Chiral HPLC resolves enantiomers of axial-chiral derivatives (e.g., 5,5′-Bibenzo[rst]pentaphene). Transient Absorption Spectroscopy quantifies symmetry-breaking charge transfer (SBCT) with:
- Decay Kinetics : Sub-ns lifetimes for charge-separated states.
- Quantum Yield : SBCT efficiency >40% in polar solvents .
How do HMW-PAH analysis protocols apply to environmental samples?
Level : Advanced
Methodological Answer :
Line-Narrowing Spectroscopy at 4.2 K detects trace levels (ppb) in marine sediments:
- Phosphorescence Lifetimes : Differentiate isomeric PAHs.
- RPLC Fractionation : Coupled with fluorescence quenching for co-eluting contaminants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
